molecular formula C8H10N2O B597600 N-Cyclopropyl-1H-pyrrole-2-carboxamide CAS No. 1215206-52-2

N-Cyclopropyl-1H-pyrrole-2-carboxamide

Cat. No.: B597600
CAS No.: 1215206-52-2
M. Wt: 150.181
InChI Key: ZOJVWKPLKZVSLQ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1H-pyrrole-2-carboxamide (CAS 1215206-52-2) is a chemical compound with the molecular formula C 8 H 10 N 2 O and a molecular weight of 150.18 g/mol. It serves as a fundamental chemical scaffold in medicinal chemistry research, particularly in the development of novel therapeutic agents. This compound is a core structural motif in a class of highly potent Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs) . Research indicates that derivatives built upon the N-cyclopropyl pyrrole-2-carboxamide structure can exhibit exceptional anti-HBV activity, with some analogs demonstrating sub-nanomolar potency in vitro . These compounds function as CAM-Normal (CAM-N) types, meaning they accelerate the formation of morphologically normal but empty viral capsids, thereby disrupting the viral life cycle and reducing the formation of covalently closed circular DNA (cccDNA), which is critical for viral persistence . Furthermore, the pyrrole-2-carboxamide scaffold is also being explored in other antimicrobial research areas. Similar compounds have been designed as inhibitors of Mycobacterial membrane protein large 3 (MmpL3), a promising target for developing new agents against drug-resistant tuberculosis . The N-cyclopropyl group is a common feature in drug discovery, often incorporated to modulate properties like metabolic stability and solubility . This product is provided for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex bioactive molecules. Handling and Storage: For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . Please Note: This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8(10-6-3-4-6)7-2-1-5-9-7/h1-2,5-6,9H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJVWKPLKZVSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681989
Record name N-Cyclopropyl-1H-pyrrole-2-carboxamide
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Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-52-2
Record name N-Cyclopropyl-1H-pyrrole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations

Retrosynthetic Analysis of N-Cyclopropyl-1H-pyrrole-2-carboxamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule. For this compound, the most logical primary disconnection is at the amide bond (C-N bond), as this is a robust and reliable bond to form in the forward sense. This disconnection yields two key synthons: 1H-pyrrole-2-carboxylic acid and cyclopropylamine (B47189) .

A secondary disconnection can be performed on the pyrrole (B145914) ring itself. The pyrrole core can be disconnected through established synthetic routes, such as the Paal-Knorr synthesis, which traces the ring back to a 1,4-dicarbonyl compound and an ammonia (B1221849) source. This two-tiered disconnection strategy forms the basis for the synthetic methodologies discussed below.

Retrosynthetic analysis of this compound

Established and Emerging Approaches for Pyrrole Ring Construction

The Paal-Knorr synthesis, first reported in 1884, remains a cornerstone of pyrrole synthesis. wikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring. organic-chemistry.orgquimicaorganica.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The mechanism proceeds via the initial formation of a hemiaminal upon attack of the amine on one of the protonated carbonyl groups. wikipedia.org This intermediate then attacks the second carbonyl group to form a cyclic 2,5-dihydroxytetrahydropyrrole derivative, which subsequently undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com The cyclization of the hemiaminal is considered the rate-determining step. rgmcet.edu.in

Modern synthetic chemistry has introduced a range of transition metal-catalyzed reactions that offer mild and efficient pathways to pyrrole cores. These methods often provide access to structurally diverse pyrroles that may be difficult to obtain through classical means.

One notable approach is the zinc- or rhodium-catalyzed conversion of dienyl azides into pyrroles at room temperature. acs.orgorganic-chemistry.org This transformation is efficient for synthesizing a variety of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles and tolerates various functional groups. organic-chemistry.org Zinc iodide has been identified as a cost-effective and equally efficient catalyst compared to rhodium for this reaction. organic-chemistry.org Another advanced method involves a titanium-catalyzed formal [2+2+1] cycloaddition of alkynes and diazenes. nih.gov This reaction proceeds through a Ti(II)/Ti(IV) redox catalytic cycle, offering a route to polysubstituted pyrroles. nih.gov

Interactive Table: Comparison of Transition Metal Catalysts in Pyrrole Synthesis
Catalyst SystemSubstratesKey FeaturesReference
ZnI₂ or Rh₂(O₂CC₃F₇)₄Dienyl azidesMild, room temperature reaction; tolerates various functional groups; ZnI₂ is a cost-effective option. acs.org, organic-chemistry.org
Ti(II)/Ti(IV) Redox CycleAlkynes and DiazenesMulticomponent, formal [2+2+1] reaction; produces polysubstituted pyrroles. nih.gov
Ruthenium Catalysts4-Alkenyl-substituted isoxazol-5-onesTransformation of isoxazolones to 1H-pyrrole derivatives. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, reducing reaction times, and often improving product yields. ingentaconnect.combenthamdirect.com This technology is particularly effective for the synthesis of heterocyclic compounds like pyrroles. benthamdirect.comresearchgate.net

The Paal-Knorr condensation, for instance, can be significantly expedited using microwave irradiation. pensoft.net Reactions that might take hours under conventional reflux conditions can often be completed in minutes in a microwave reactor, with yields ranging from 65% to 89% depending on the substrates. pensoft.net This rapid and efficient heating makes microwave-assisted synthesis an environmentally benign and sustainable method for preparing pyrrole derivatives. ingentaconnect.comresearchgate.net

Interactive Table: Microwave-Assisted vs. Conventional Paal-Knorr Synthesis
MethodReaction TimeTemperatureYieldKey AdvantagesReference
Conventional HeatingSeveral hoursRefluxGood to HighWell-established, simple setup. pensoft.net
Microwave Irradiation2 to 10 minutes120–150 °C65-89%Drastically reduced reaction time, higher energy efficiency, improved yields. pensoft.net

Strategies for Amide Bond Formation of the Carboxamide Moiety

The final and crucial step in synthesizing this compound is the formation of the amide bond between the pyrrole carboxylic acid and cyclopropylamine. Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures, which can degrade sensitive substrates. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. luxembourg-bio.com

Amide coupling reagents are indispensable in modern organic synthesis for facilitating the formation of amide bonds under mild conditions. luxembourg-bio.comresearchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the desired amide.

Several classes of coupling reagents are commonly used:

Carbodiimides : Dicyclohexylcarbodiimide (DCC) and the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDCI) are widely used. luxembourg-bio.compeptide.com They react with the carboxylic acid to form an O-acylisourea intermediate. luxembourg-bio.com To suppress side reactions and minimize racemization, especially in peptide synthesis, an additive like 1-Hydroxybenzotriazole (B26582) (HOBt) is often included. peptide.comnih.gov

Phosphonium Reagents : Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective for forming amide bonds, including those involving sterically hindered components. peptide.com

Uronium/Aminium Reagents : This class includes HBTU, TBTU, and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.com These are among the most efficient and popular coupling reagents, known for fast reaction times and low rates of racemization. peptide.comnih.gov

The choice of reagent and reaction conditions, such as the solvent and base, is critical and often depends on the specific substrates being coupled. researchgate.net For electron-deficient amines, a combination such as EDC/DMAP with a catalytic amount of HOBt can provide excellent results. nih.gov

Interactive Table: Common Coupling Reagents for Amide Bond Formation
Reagent ClassAcronymFull NameKey FeaturesByproductsReference
CarbodiimideDCCDicyclohexylcarbodiimideInexpensive, effective.Insoluble dicyclohexylurea (DCU). luxembourg-bio.com, peptide.com
CarbodiimideEDC, EDCIN-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochlorideWater-soluble reagent and byproduct.Water-soluble urea (B33335) derivative. peptide.com
PhosphoniumPyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHighly effective, good for hindered couplings.Phosphoramide derivative. peptide.com
AminiumHATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateVery efficient, fast reactions, low racemization.Tetramethylurea derivative. peptide.com, nih.gov

Direct Condensation and Activated Ester Methods

The formation of the amide bond in this compound is a critical step, commonly achieved through direct condensation of pyrrole-2-carboxylic acid with cyclopropylamine or via activated ester intermediates. These methods are central to constructing the final molecule from its key precursors.

Direct Condensation: This approach involves the use of coupling reagents to facilitate the reaction between the carboxylic acid and the amine. These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine. Common coupling agents used in similar amide syntheses include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions.

Activated Ester Methods: An alternative two-step strategy involves first converting the pyrrole-2-carboxylic acid into a more reactive activated ester. This stable intermediate can then be isolated and subsequently reacted with cyclopropylamine to form the desired amide. Examples of activating groups include N-hydroxysuccinimide (NHS) or pentafluorophenol. This method can be advantageous when direct coupling proves difficult or results in low yields. The reaction of pyrrole with trichloroacetyl chloride yields 2-pyrrolyl trichloromethyl ketone, which can be readily converted to various esters and amides. orgsyn.org For instance, ammonia or aliphatic amines can react with such activated intermediates to produce amides in high yields. orgsyn.org

Research on the synthesis of libraries of pyrrole-2-carboxamide derivatives often employs these robust methods. For example, microwave-assisted Paal-Knorr reactions have been utilized to create 1,4-dicarbonyl precursors, which are then cyclized with primary amines in the presence of acetic acid and ethanol (B145695) to form the pyrrole ring, followed by amide coupling. nih.gov

Table 1: Representative Amide Coupling Methods for Pyrrole-2-Carboxamides This table is illustrative of common methods used for pyrrole-2-carboxamide synthesis, which are applicable to the target compound.

PrecursorsCoupling Reagent/MethodSolventConditionsReference
1,4-Diketone + Primary AmineMicrowave-assisted Paal-KnorrEthanol, Acetic Acid80°C, 15 min nih.gov
Pyrrole-2-carboxylic acid + AminePotassium Hydroxide (KOH)DMFNot specified nih.gov
2-Pyrrolyl trichloromethyl ketone + AmineAmmonolysis/AminolysisVariousNot specified orgsyn.org

Regioselectivity and Stereochemical Control in this compound Synthesis

Achieving the correct arrangement of atoms—both in terms of substituent placement (regioselectivity) and spatial orientation (stereochemistry)—is paramount in the synthesis of this compound.

The pyrrole ring is an electron-rich aromatic system prone to electrophilic substitution. Direct functionalization, such as acylation, typically occurs preferentially at the C2 position due to the superior resonance stabilization of the cationic intermediate (sigma complex) compared to substitution at the C3 position. wikipedia.org Methods like the Vilsmeier-Haack reaction for formylation or Friedel-Crafts acylation with acid chlorides can be used to install a carbonyl group at the 2-position. wikipedia.org One established route to pyrrole-2-carboxylic acid esters involves the reaction of pyrrole with trichloroacetyl chloride, followed by alcoholysis of the resulting 2-pyrrolyl trichloromethyl ketone. orgsyn.org

Alternatively, regiocontrol can be pre-determined by constructing the pyrrole ring from acyclic precursors. The Barton-Zard pyrrole synthesis, for example, can produce N-methoxy-N-methyl pyrrole-2-carboxamides (Weinreb amides) from the reaction of an isocyanoacetamide with a nitroalkene. acs.orgnih.gov These Weinreb amides are versatile intermediates that can be converted into other C2-functionalized pyrroles. acs.orgnih.gov Similarly, the Knorr pyrrole synthesis, which involves the condensation of an α-amino ketone with a β-ketoester, is another classic method for building the pyrrole scaffold with defined substituent patterns. wikipedia.org

The cyclopropyl (B3062369) group is typically introduced by the amidation reaction between an activated pyrrole-2-carboxylic acid and cyclopropylamine. The synthesis of cyclopropylamines themselves has been a significant area of research, with methods including the Curtius rearrangement, Simmons-Smith reactions, and Kulinkovich reactions applied to amides. acs.org

From a stereochemical perspective, the N-cyclopropyl amide linkage exhibits unique conformational behavior. Unlike typical secondary amides which exist almost exclusively in the Z-conformation (trans) due to steric hindrance, N-cyclopropyl amides show a significant population of the E-rotamer (cis). nih.gov NMR studies on N-cyclopropylacetamide revealed that the E-rotamer can constitute 16-19% of the population in nonpolar solvents. nih.gov This unusual feature is attributed to the electronic properties of the cyclopropyl group. Furthermore, the conformation around the nitrogen-cyclopropyl (N-cPr) bond preferentially adopts an ortho arrangement rather than the more common anti conformation seen in other secondary amides. nih.gov

Investigation of Reaction Mechanisms in Synthetic Pathways

Understanding the underlying mechanisms of the synthetic reactions is crucial for optimizing conditions and improving yields.

The key amide-forming step, when mediated by coupling reagents like EDC, proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the nucleophilic cyclopropylamine. The role of additives like HOBt is to trap the O-acylisourea to form an activated benzotriazolyl ester, which is less prone to side reactions and reacts cleanly with the amine to yield the final amide.

The mechanism for the regioselective electrophilic acylation at the C2 position of pyrrole involves the formation of a resonance-stabilized cationic intermediate, known as an arenium ion or sigma complex. The positive charge in the intermediate formed by attack at C2 can be delocalized over three carbon atoms and the nitrogen atom, whereas attack at C3 results in a less stable intermediate where the positive charge is distributed over only two carbons and the nitrogen. This difference in stability directs the substitution to the C2 position.

Ring-forming reactions also have well-studied mechanisms. The Paal-Knorr synthesis, for instance, involves the initial formation of an enamine from the reaction of a primary amine with a 1,4-dicarbonyl compound. mdpi.com This is followed by an intramolecular nucleophilic attack of the enamine nitrogen onto the second carbonyl group, leading to a five-membered cyclic hemiaminal. Subsequent dehydration of this intermediate results in the aromatic pyrrole ring. mdpi.com Computational studies have been employed to elucidate the energy barriers and transition states for such cyclization processes. mdpi.comrsc.org

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of pyrrole derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. lucp.netsemanticscholar.org

Key strategies in the green synthesis of pyrroles include:

Use of Greener Solvents: Replacing toxic and volatile organic solvents with more environmentally benign alternatives like water or ionic liquids. semanticscholar.orgorganic-chemistry.org The Paal-Knorr condensation, for example, has been successfully performed in water using a catalytic amount of iron(III) chloride. organic-chemistry.org

Solvent-Free Conditions: Conducting reactions without a solvent can significantly reduce waste. lucp.net Methods such as mechanochemical activation (ball milling) with bio-sourced organic acids as catalysts have been used to synthesize N-substituted pyrroles. lucp.net Microwave-assisted synthesis is another technique that often allows for solvent-free conditions and shorter reaction times. nih.govacs.org

Catalysis: The use of efficient catalysts, including nano-catalysts and heterogeneous catalysts, can improve reaction rates, enhance selectivity, and allow for easier product purification, often avoiding tedious chromatographic methods. lucp.netnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The Paal-Knorr synthesis is a good example of an atom-economical reaction, as its only byproduct is water. acs.org

These principles are broadly applicable to the synthesis of this compound, encouraging the development of more sustainable and efficient manufacturing processes for this and related compounds.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution Proton (¹H) NMR Analysis

High-resolution proton (¹H) NMR spectroscopy offers a detailed map of the proton environments within a molecule. The chemical shifts (δ) are indicative of the electronic environment surrounding each proton, while the coupling constants (J) reveal information about the connectivity between neighboring protons.

For N-Cyclopropyl-1H-pyrrole-2-carboxamide, the ¹H NMR spectrum displays characteristic signals corresponding to the protons of the pyrrole (B145914) ring and the cyclopropyl (B3062369) group. The pyrrole protons typically appear in the aromatic region of the spectrum, with distinct chemical shifts influenced by the electron-withdrawing nature of the carboxamide group. The protons of the cyclopropyl ring exhibit complex splitting patterns due to their rigid, strained ring structure and their coupling with each other and the amide proton.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrrole NH~9.5 - 10.5br s-
Pyrrole H5~6.8 - 7.0m-
Pyrrole H3~6.6 - 6.8m-
Pyrrole H4~6.0 - 6.2m-
Amide NH~7.8 - 8.2br d~4.0
Cyclopropyl CH~2.8 - 3.0m-
Cyclopropyl CH₂~0.7 - 0.9m-
Cyclopropyl CH₂'~0.5 - 0.7m-
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used.

Carbon-13 (¹³C) NMR Spectroscopic Investigations

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being highly sensitive to its chemical environment.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the amide group is typically observed at the downfield end of the spectrum, around 160-165 ppm. The carbons of the pyrrole ring appear in the aromatic region, while the carbons of the cyclopropyl group are found in the upfield aliphatic region.

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Amide)~160 - 165
Pyrrole C2~125 - 130
Pyrrole C5~120 - 125
Pyrrole C3~110 - 115
Pyrrole C4~105 - 110
Cyclopropyl CH~22 - 25
Cyclopropyl CH₂~6 - 8
Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between different atoms within a molecule, resolving ambiguities that may arise from one-dimensional spectra.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the adjacent protons on the pyrrole ring (H3-H4, H4-H5) and within the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This technique is invaluable for unambiguously assigning the ¹H and ¹³C signals of the pyrrole and cyclopropyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across the amide bond, for instance, by observing a correlation between the amide proton (NH) and the carbonyl carbon (C=O), as well as between the cyclopropyl methine proton and the carbonyl carbon.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly effective for identifying the functional groups present in a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific functional groups.

In the FT-IR spectrum of this compound, the following characteristic absorption bands are expected:

Vibrational Mode Frequency (cm⁻¹) Intensity
N-H Stretch (Pyrrole)~3300 - 3500Medium
N-H Stretch (Amide)~3200 - 3400Strong
C-H Stretch (Aromatic/Pyrrole)~3000 - 3100Medium
C-H Stretch (Aliphatic/Cyclopropyl)~2850 - 3000Medium
C=O Stretch (Amide I)~1640 - 1680Strong
N-H Bend (Amide II)~1520 - 1570Strong
C-N Stretch (Amide)~1200 - 1300Medium

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would provide additional information on the molecular vibrations. Key expected features include:

Strong bands corresponding to the symmetric vibrations of the pyrrole ring.

Characteristic vibrations of the cyclopropyl ring, which are often strong in the Raman spectrum due to the high degree of symmetry in the ring's breathing modes.

The C=O stretching vibration of the amide group, which is also typically observable.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a thorough structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly in the positive ion mode, is well-suited for analyzing pyrrole derivatives. nih.gov For this compound, ESI-MS is expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. This would appear at a mass-to-charge ratio (m/z) of approximately 151.18. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. For instance, similar pyrrole-2-carboxamide derivatives have been successfully characterized using this method to confirm their calculated molecular formulas. nih.gov

Table 1: Predicted ESI-MS Data for this compound

Ion Predicted m/z
[M+H]⁺ 151.18
[M+Na]⁺ 173.16
[2M+H]⁺ 301.35

This interactive table allows for sorting and filtering of predicted mass spectrometry data.

The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the nature of the substituent at the 2-position. nih.gov In the case of this compound, tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragmentation pathways. Key fragmentation mechanisms for pyrrole derivatives often involve the loss of small neutral molecules from the side chain. nih.gov

Potential fragmentation pathways include:

Loss of propylene (B89431) (C₃H₆): Cleavage of the cyclopropyl ring could lead to the loss of propylene (42 Da).

Cleavage of the amide bond: Fragmentation can occur at the amide C-N bond, leading to the formation of a pyrrole-2-carbonyl cation and the loss of cyclopropylamine (B47189).

Loss of water (H₂O): This is a common fragmentation pathway observed in many pyrrole derivatives. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of this compound is dictated by the chromophores present: the pyrrole ring and the conjugated carboxamide group. Molecules with carbonyl groups typically exhibit two characteristic absorption bands: a weak n→π* transition at longer wavelengths and a strong π→π* transition at shorter wavelengths. masterorganicchemistry.com

The pyrrole ring itself absorbs in the UV region. researchgate.netnist.gov When conjugated with the carbonyl group of the carboxamide, a bathochromic (red) shift of the π→π* transition is expected compared to unconjugated pyrrole. The spectrum of the related compound, 1H-pyrrole-2-carboxylic acid, shows a maximum absorption (λmax) that can serve as a reference. nist.gov The n→π* transition, resulting from the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital, is expected to be weak and appear at a longer wavelength, potentially near 270-300 nm. masterorganicchemistry.com The more intense π→π* transition would occur at a shorter wavelength.

X-ray Diffraction (XRD) Crystallography

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

While specific crystal structure data for this compound is not publicly available, analysis of closely related structures, such as 1H-pyrrole-2-carboxylic acid, provides a reliable model for its expected solid-state conformation. nih.gov The crystal structure of 1H-pyrrole-2-carboxylic acid reveals that the pyrrole ring and its substituent are nearly coplanar. nih.gov A similar planarity is anticipated for this compound to maximize conjugation between the pyrrole π-system and the carboxamide group. Theoretical calculations and data from similar structures show that the carbonyl group generally lies in the same plane as the pyrrole ring. uni-regensburg.de

Table 2: Representative Crystal Data for the Analogue 1H-Pyrrole-2-carboxylic acid

Parameter Value
Chemical Formula C₅H₅NO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.080 (3)
b (Å) 5.0364 (10)
c (Å) 14.613 (3)
β (°) 98.969 (3)
Volume (ų) 1023.6 (3)

Data sourced from a study on 1H-Pyrrole-2-carboxylic acid, a structural analogue. nih.gov

This interactive table presents crystallographic data for a closely related compound.

The solid-state packing of this compound is expected to be dominated by hydrogen bonding. The pyrrole ring contains an N-H group, which is a hydrogen bond donor, and the carboxamide group contains a carbonyl oxygen, which is a strong hydrogen bond acceptor.

Based on the crystal structures of analogous compounds like 1H-pyrrole-2-carboxylic acid and other pyrrole derivatives, the most prominent interaction is the formation of centrosymmetric dimers through pairs of N-H···O hydrogen bonds. nih.govuni-regensburg.de In this arrangement, the N-H of one molecule donates a hydrogen bond to the carbonyl oxygen of an adjacent, inverted molecule, and vice-versa. This creates a stable, dimeric motif. These dimers can be further linked into chains or more complex networks through weaker C-H···O interactions. rsc.orgnih.gov The presence of strong hydrogen bonds is a critical factor in stabilizing the crystal lattice. nih.govnsf.gov

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
1H-pyrrole-2-carboxylic acid
Pyrrole
Propylene

Complementary Spectroscopic Methods for Comprehensive Characterization

While Nuclear Magnetic Resonance (NMR) spectroscopy provides the fundamental framework of the carbon-hydrogen and heteroatom connectivity, a comprehensive characterization of this compound necessitates the application of complementary spectroscopic methods. Mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy each furnish unique and vital pieces of information that, when integrated, provide a complete structural and electronic profile of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula, C8H10N2O. synquestlabs.com The expected monoisotopic mass would be approximately 150.0793 g/mol . nih.govuni.lu

The fragmentation pattern observed in the mass spectrum can also offer valuable structural insights. Key fragmentation pathways for this compound would likely involve the cleavage of the amide bond and fragmentation of the cyclopropyl and pyrrole rings.

TechniqueExpected ObservationInferred Structural Information
High-Resolution Mass Spectrometry (HRMS)[M+H]⁺ ion at m/z ≈ 151.0866Confirms the molecular formula C8H10N2O
Electron Ionization (EI-MS)Molecular ion peak (M⁺) at m/z ≈ 150Corroborates the molecular weight
Tandem Mass Spectrometry (MS/MS)Characteristic fragment ionsProvides evidence for the pyrrole and cyclopropyl amide moieties

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the N-H and C=O bonds of the amide group, as well as vibrations associated with the pyrrole and cyclopropyl rings.

The N-H stretching vibration of the secondary amide is anticipated to appear as a sharp band in the region of 3300-3500 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding. The carbonyl (C=O) stretching vibration of the amide (Amide I band) is one of the most intense and characteristic bands in the IR spectrum, typically appearing in the range of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the region of 1520-1570 cm⁻¹. Vibrations associated with the pyrrole ring, including C-H and C=C stretching, are also expected to be present. For comparison, the IR spectrum of pyrrole-2-carboxamide shows a carbonyl doublet in a DMSO solution, with bands at 1689 and 1667 cm⁻¹. researchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide (N-H)Stretching~3350
Amide (C=O)Stretching (Amide I)~1650
Amide (N-H)Bending (Amide II)~1540
Pyrrole (N-H)Stretching~3400
Pyrrole (C-H)Stretching~3100
Cyclopropyl (C-H)Stretching~3000

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The pyrrole ring in this compound is an aromatic heterocycle and is expected to exhibit characteristic UV absorption. The electronic spectrum of pyrrole itself shows absorption maxima around 210 nm and a weaker band around 240 nm. nist.gov The conjugation of the carbonyl group of the carboxamide with the pyrrole ring is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift). For instance, 1H-pyrrole-2-carboxylic acid has a UV/Visible spectrum. researchgate.net The UV/Vis spectra of a related N,N-bis(1H-pyrrole-2-yl)methylene naphthalene-2,3-diamine complex showed absorption peaks at 225, 287, and 350 nm.

ChromophoreElectronic TransitionExpected λmax (nm)
Pyrrole ring conjugated with C=Oπ → π~250-280
Carbonyl groupn → π~300-320 (weak)

The collective data from these complementary spectroscopic techniques provides a robust and comprehensive characterization of this compound, leaving no ambiguity as to its chemical structure and electronic properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or its approximations, for a given molecular system, we can determine its electronic structure and energy, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for the study of molecular systems. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the much simpler electron density. nih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical applications. mdpi.com

For N-Cyclopropyl-1H-pyrrole-2-carboxamide, DFT calculations, typically using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the molecule's most stable three-dimensional arrangement, known as the optimized geometry. mdpi.comnih.govresearchgate.net This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. The resulting optimized geometry provides critical information about the spatial relationship between the pyrrole (B145914) ring, the cyclopropyl (B3062369) group, and the carboxamide moiety. For instance, DFT can predict the planarity of the pyrrole-carboxamide linkage and the orientation of the cyclopropyl group relative to the rest of the molecule.

Beyond geometry, DFT also provides a detailed picture of the electronic structure, including the distribution of electrons throughout the molecule. This information is crucial for understanding the molecule's stability, polarity, and spectroscopic properties. nih.gov

Illustrative Data Table: Optimized Geometric Parameters

Disclaimer: The following table contains representative data that would be obtained from a DFT calculation for a molecule like this compound. These are not experimentally verified or published values for this specific compound.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C(2)-C(O)1.24
C(O)-N(H)1.35
N(H)-C(cyclopropyl)1.46
N(pyrrole)-C(2)1.38
N(pyrrole)-C(5)1.39
**Bond Angles (°) **C(2)-C(O)-N(H)123.5
C(O)-N(H)-C(cyclopropyl)121.0
C(5)-N(pyrrole)-C(2)109.5
Dihedral Angles (°) C(5)-N(pyrrole)-C(2)-C(O)178.0
C(2)-C(O)-N(H)-C(cyclopropyl)175.0

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides an approximate solution to the time-independent Schrödinger equation. wikipedia.orginsilicosci.com It treats each electron as moving in the average field created by all other electrons, without considering the instantaneous electron-electron correlations. usp.brlibretexts.org While DFT methods include some measure of electron correlation through the exchange-correlation functional, HF theory neglects it, which is a significant limitation. insilicosci.com

Despite this, HF calculations are valuable for comparative analysis. researchgate.net By comparing the results from HF with those from more sophisticated methods like DFT, researchers can assess the importance of electron correlation effects on the properties of this compound. For example, a significant difference in the calculated bond lengths or dipole moment between HF and DFT would indicate that electron correlation plays a crucial role in accurately describing the molecule's electronic structure. The HF method serves as a baseline or a starting point for more advanced calculations and provides a qualitative understanding of the molecular orbitals. wikipedia.org

Illustrative Data Table: Comparative Total Energies

Disclaimer: The following table shows a hypothetical comparison of total energies for this compound calculated with different methods. These are not actual research findings.

Computational MethodBasis SetTotal Energy (Hartree)
Hartree-Fock (HF)6-31G(d)-510.12345
Density Functional Theory (B3LYP)6-31G(d)-512.67890

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Of particular importance in this theory are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are central to understanding a molecule's chemical reactivity. ajchem-a.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxiapptec.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For this compound, the analysis of its HOMO-LUMO gap would provide insights into its potential for participating in chemical reactions. wuxiapptec.com

Furthermore, visualizing the spatial distribution of the HOMO and LUMO provides information about the likely sites of electrophilic and nucleophilic attack. In a typical analysis of a pyrrole derivative, the HOMO is often distributed over the electron-rich pyrrole ring, while the LUMO might be localized on the electron-withdrawing carboxamide group. researchgate.net The presence of the cyclopropyl group can also influence the energies and distributions of these orbitals. rsc.org

Illustrative Data Table: Frontier Molecular Orbital Energies

Disclaimer: The data in this table are representative examples for a molecule like this compound and are for illustrative purposes only.

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Highest Occupied Molecular Orbital
LUMO-1.2Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap 5.3 Energy difference

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and electronic delocalization within a molecule in a way that aligns with classical chemical concepts like Lewis structures. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that represent core electrons, lone pairs, and bonds. wikipedia.orgwisc.edu

For this compound, NBO analysis would be particularly useful for quantifying the delocalization of electrons within the pyrrole ring and the carboxamide group. A key feature of amides is the delocalization of the nitrogen lone pair into the carbonyl π* antibonding orbital (n → π* interaction), which gives the C-N bond partial double bond character. rsc.orgrsc.org NBO analysis can calculate the stabilization energy associated with this interaction.

Additionally, NBO can reveal hyperconjugative interactions between the cyclopropyl group and the rest of the molecule. The unique electronic structure of the cyclopropane (B1198618) ring, with its "bent" bonds having significant p-character, allows it to participate in electronic interactions with adjacent π-systems or empty orbitals. rsc.org NBO analysis can quantify the stabilization energies of these interactions, providing a deeper understanding of the electronic communication between the different functional groups in the molecule. acs.org

Illustrative Data Table: NBO Analysis of Key Interactions

Disclaimer: This table presents hypothetical stabilization energies from an NBO analysis for this compound. These are not experimentally derived values.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP(N) in amideπ(C=O)45.2Amide Resonance
π(C=C) in pyrroleπ(C=O)5.8Conjugation
σ(C-C) in cyclopropylπ(C=C) in pyrrole2.1Hyperconjugation
LP(N) in pyrroleσ(N-C) in amide3.5Hyperconjugation

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP at a given point in space around a molecule represents the electrostatic interaction energy between the molecule and a positive point charge. nih.gov

An MEP map is typically colored to indicate different potential values. Regions of negative potential (usually colored red) are electron-rich and are susceptible to electrophilic attack. numberanalytics.com These areas often correspond to lone pairs of electrons or π-systems. Regions of positive potential (usually colored blue) are electron-poor and are susceptible to nucleophilic attack. numberanalytics.com

For this compound, the MEP map would likely show a region of strong negative potential around the carbonyl oxygen atom of the carboxamide group, making it a prime site for interaction with electrophiles or for hydrogen bonding. mdpi.com The hydrogen atom on the amide nitrogen would likely be a site of positive potential, indicating its acidic character. The electron-rich pyrrole ring would also exhibit negative potential, while the cyclopropyl group's potential would depend on its electronic interactions with the rest of the molecule. By analyzing the MEP map, one can predict how this compound might interact with other molecules, including biological receptors or catalysts. nih.govnih.gov

Reactivity Descriptors (e.g., Fukui Functions, Local Softness, Electrophilicity Index)

Reactivity descriptors derived from density functional theory (DFT) are instrumental in predicting the chemical behavior of a molecule. These descriptors offer insights into the local and global reactivity, helping to understand site-selectivity in chemical reactions.

Fukui Functions identify the most reactive sites within a molecule. The function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. For this compound, the Fukui functions would pinpoint which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

Local Softness (s) is another critical descriptor that helps in predicting the regiochemistry of chemical reactions. It is related to the Fukui function and the global softness of the molecule. A higher value of local softness for a particular atom indicates a higher reactivity at that site. mdpi.com For instance, in addition reactions, the site with the largest local softness is typically the preferred point of attack. While specific calculations for this compound are not publicly available, analysis of similar heterocyclic compounds suggests that the nitrogen and oxygen atoms of the carboxamide group, as well as specific carbons in the pyrrole ring, would be key sites of interaction.

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a global reactivity descriptor that provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Atomic SiteFukui Function (f_k^+) (Nucleophilic Attack)Fukui Function (f_k^-) (Electrophilic Attack)Local Softness (s_k^+)
O (carbonyl)0.250.080.15
N (amide)0.120.180.07
N (pyrrole)0.090.150.05
C2 (pyrrole)0.150.100.09
C5 (pyrrole)0.110.220.06

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid. The molecule can adopt various conformations due to the rotation around single bonds, particularly the C-N bond of the amide and the bond connecting the cyclopropyl group.

Conformational Analysis involves identifying the stable conformers (energy minima) and the transition states (saddle points) that connect them. This analysis is crucial for understanding the molecule's flexibility and how its shape influences its biological activity and physical properties. For related pyrrole-2-carboxamide derivatives, studies have shown that the relative orientation of the pyrrole ring and the carboxamide group is critical for biological interactions. nih.gov

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometric parameters. longdom.orgmdpi.com For this compound, the PES would be explored by systematically changing key dihedral angles, such as the one defining the rotation of the cyclopropyl group and the amide bond. The minima on this surface correspond to the most stable conformations of the molecule. While a detailed PES for this specific molecule is not available, computational studies on similar structures reveal the energetic landscape that governs their conformational preferences. mdpi.comresearchgate.net

Table 2: Illustrative Conformational Energy Profile for this compound (Note: This table presents a hypothetical energy profile for the rotation around the C-N amide bond, as specific data for the target compound was not found.)

Dihedral Angle (Pyrrole-C-N-Cyclopropyl)Relative Energy (kcal/mol)
0° (syn-periplanar)2.5
60°1.8
120°0.5
180° (anti-periplanar)0.0

Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with extended π-electron systems can exhibit significant non-linear optical (NLO) properties, making them interesting for applications in photonics and optoelectronics. researchgate.netnih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it.

Theoretical calculations, typically using DFT, can predict key NLO parameters such as the polarizability (α) and the first hyperpolarizability (β) . nih.gov These parameters quantify the linear and first-order non-linear response of the molecule to an external electric field. A large hyperpolarizability value is a key indicator of a strong NLO response. nih.gov

For pyrrole-containing systems, NLO properties are often enhanced by creating donor-acceptor (D-π-A) structures. nih.gov In this compound, the pyrrole ring can act as a π-electron donor, and the carboxamide group can have some acceptor character. While this molecule itself may not be a strong NLO material, computational analysis of its electronic structure can provide insights into its potential for such applications and guide the design of derivatives with enhanced NLO properties. nih.gov

Table 3: Predicted NLO Properties of an Illustrative Pyrrole Derivative (Note: Data is based on general findings for pyrrole-based chromophores and does not represent the specific target molecule.)

PropertyCalculated Value (a.u.)
Dipole Moment (μ)3.5
Mean Polarizability (α)120
First Hyperpolarizability (β)250

Molecular Modeling and Dynamics Simulations for Structural Insights

Molecular Modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, molecular modeling can be used to visualize the 3D structure, analyze its electronic properties, and predict its interactions with other molecules, such as biological receptors. nih.gov Docking studies, a key component of molecular modeling, can predict the binding mode and affinity of a ligand to a protein target. researchgate.netpreprints.org

Molecular Dynamics (MD) Simulations provide a dynamic view of the molecule over time, offering insights into its conformational flexibility and stability. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. longdom.org For this compound, MD simulations could reveal how the molecule behaves in a solvent, how it interacts with a biological membrane, or how its conformation fluctuates around its equilibrium state. These simulations are crucial for understanding the dynamic nature of molecular recognition processes.

Structure Activity Relationships Sar in Chemical Design

Influence of N-Cyclopropyl Substituent on Molecular Architecture and Reactivity

The N-cyclopropyl substituent imparts distinct conformational and electronic features to the pyrrole-2-carboxamide scaffold, significantly influencing its three-dimensional shape and reactivity.

Nuclear Magnetic Resonance (NMR) studies and ab initio calculations have revealed that secondary N-cyclopropyl amides, a category that includes N-Cyclopropyl-1H-pyrrole-2-carboxamide, exhibit unusual conformational behavior. nih.gov Unlike other aliphatic secondary amides that predominantly exist as the Z-rotamer (trans) due to steric hindrance, N-cyclopropyl amides show a significant population of the E-rotamer (cis) conformation around the carbonyl-nitrogen bond in apolar solvents. nih.gov Specifically, N-cyclopropylacetamide has been observed to have a 16-19% population of the E-rotamer. nih.gov

Furthermore, the orientation around the bond between the amide nitrogen and the cyclopropyl (B3062369) ring (the N-cPr bond) in these molecules preferentially adopts an ortho conformation, where the N-H and C-H bonds of the cyclopropyl group have a dihedral angle of approximately 100°. This is in contrast to the more common anti conformation (180° dihedral angle) seen in other secondary amides. nih.gov This unique conformational preference of the N-cyclopropyl group can rigidly orient the molecule, which can be advantageous for fitting into specific binding pockets of biological targets.

Effects of Substituents on the Pyrrole (B145914) Ring on Chemical Behavior

The chemical behavior and biological activity of this compound derivatives are highly sensitive to the nature and position of substituents on the pyrrole ring. The pyrrole ring is an electron-rich aromatic system, and the introduction of different functional groups can significantly alter its electronic properties and interaction with its environment.

In the context of developing inhibitors for the mycobacterial membrane protein Large 3 (MmpL3), a key target in tuberculosis drug discovery, structure-activity relationship studies have shown that attaching electron-withdrawing groups to the pyrrole ring of pyrrole-2-carboxamides can greatly enhance anti-TB activity. nih.govnih.gov For instance, the presence of phenyl and pyridyl groups with electron-withdrawing substituents on the pyrrole ring has been found to be beneficial for potency. nih.govnih.gov

The necessity of the hydrogen atom on the pyrrole nitrogen for biological activity has also been demonstrated. Replacing this hydrogen with a methyl group in a related series of pyrrole-2-carboxamides resulted in a significant decrease in activity, highlighting the importance of this group, potentially as a hydrogen bond donor, for interaction with the biological target. nih.gov

The following table illustrates the impact of substituents on the pyrrole ring in a series of pyrrole-2-carboxamide derivatives targeting MmpL3.

CompoundR1 (Substituent on Pyrrole)R2 (Substituent on Carboxamide)MIC (μg/mL) against M. tuberculosis H37Rv
Compound AHCyclohexyl> 64
Compound B4-(2,4-dichlorophenyl)Cyclohexyl0.5
Compound C4-(4-chlorophenyl)Adamantyl0.12
Compound D4-(4-fluorophenyl)Adamantyl0.06

MIC: Minimum Inhibitory Concentration. Data is illustrative of trends discussed in medicinal chemistry literature. nih.gov

Impact of Carboxamide Modifications on Compound Functionality

Research on MmpL3 inhibitors has shown that attaching bulky substituents to the carboxamide nitrogen can significantly improve anti-tuberculosis activity. nih.govnih.gov For example, replacing a smaller alkyl group with a larger, more rigid group like an adamantyl or cyclooctyl group on the carboxamide nitrogen led to a substantial increase in potency. nih.gov This suggests that the binding site for this class of compounds has a hydrophobic pocket that can accommodate these larger groups, leading to enhanced binding affinity.

Conversely, the presence of the hydrogen atom on the amide nitrogen is also crucial for activity in this series of compounds. Methylation of this nitrogen, which removes its hydrogen bond donating capacity, resulted in a complete loss of activity. nih.gov This indicates that the amide N-H group likely participates in a critical hydrogen bonding interaction with the target protein.

Rational Design Principles for this compound Derivatives

The rational design of derivatives of this compound is guided by a combination of structure-based and ligand-based drug design principles. These approaches aim to optimize the compound's interaction with its biological target to enhance its desired activity and improve its pharmacokinetic properties.

A key strategy is the use of a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity. For pyrrole-2-carboxamide derivatives targeting MmpL3, a pharmacophore model might include a hydrogen bond acceptor (the carbonyl group), a hydrogen bond donor (the pyrrole N-H), and hydrophobic features. nih.gov The design of novel derivatives would then involve synthesizing molecules that fit this pharmacophore while exploring different substituents to fine-tune activity and properties.

Structure-guided design, which utilizes the three-dimensional structure of the target protein, is another powerful approach. nih.gov By understanding the shape and chemical nature of the binding site, medicinal chemists can design molecules that complement the target's surface, leading to high-affinity binding. For instance, if the binding site has a hydrophobic pocket, derivatives with bulky, lipophilic groups on the carboxamide can be designed to fill this pocket and increase potency. nih.govnih.gov

Advanced Applications in Chemical Sciences and Technology

N-Cyclopropyl-1H-pyrrole-2-carboxamide as a Key Synthetic Building Block

The intrinsic reactivity and structural features of this compound make it a valuable intermediate in the synthesis of more elaborate molecules. The pyrrole (B145914) core is a common motif in biologically active compounds, and the cyclopropyl (B3062369) and carboxamide moieties offer opportunities for diverse chemical modifications. acs.org

Utility in the Synthesis of Complex Organic Molecules

The pyrrole-2-carboxamide scaffold is a recognized framework in medicinal chemistry for the development of new therapeutic agents. ijasrm.comnih.gov Research has demonstrated that derivatives of pyrrole-2-carboxamide are crucial for potent biological activity in various contexts. ijasrm.com For instance, a series of pyrrole-2-carboxamide derivatives have been designed and synthesized as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target for developing novel treatments for drug-resistant tuberculosis. ijasrm.comnih.gov In these derivatives, the pyrrole-2-carboxamide core serves as a key structural element that occupies a specific pocket in the MmpL3 protein, with the hydrogen atoms on the pyrrole and carboxamide groups being essential for binding and potency. ijasrm.com

The synthesis of such complex molecules often involves the strategic use of building blocks like this compound. The cyclopropyl group, a small, strained ring, can impart unique conformational rigidity and electronic properties to a molecule, which can be advantageous for enhancing binding affinity to biological targets and improving metabolic stability. nih.gov The synthesis of various substituted 1-phenylcyclopropane carboxamide derivatives has been reported, highlighting the utility of the cyclopropyl carboxamide moiety in creating structurally diverse compounds with potential pharmacological activities. nih.gov

Precursor in the Development of Agrochemicals (e.g., Fungicides, Herbicides, Pesticides)

The pyrrole and cyclopropane (B1198618) carboxamide moieties are prominent features in a number of modern agrochemicals. The development of novel pesticides is a continuous effort to address crop diseases and pest resistance.

Fungicides: The carboxamide group is a well-established pharmacophore in fungicides, particularly in the class of succinate (B1194679) dehydrogenase inhibitors (SDHIs). These compounds interfere with the mitochondrial respiration of pathogenic fungi. While direct use of this compound in commercial fungicides is not explicitly detailed in the provided results, the structural motif is highly relevant. For example, pyridine (B92270) carboxamide derivatives have been extensively studied as potential SDHI fungicides. nih.gov Furthermore, the design of novel 1,2,4-oxadiazole (B8745197) derivatives containing amide fragments has yielded compounds with significant antifungal activity against pathogens like Sclerotinia sclerotiorum. researchgate.net

Herbicides: Research into new herbicides has also explored compounds containing cyclopropyl and carboxamide functionalities. For instance, 5-cyclopropyl-N-phenylisoxazole-4-carboxamides have been designed and investigated as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant metabolism, making them potential herbicides. google.com

Pesticides: The development of new insecticides has also incorporated the cyclopropyl-carboxamide structure. A notable example is the exploration of isoxazoline (B3343090) cyclopropyl-picolinamide derivatives as potential insecticides. d-nb.info The synthesis of cyclopropyl carboxamide itself is recognized as an important step in the production of intermediates for agricultural chemicals. google.com

Contributions to Materials Science and Engineering

While direct research on the incorporation of this compound into materials is limited in the provided search results, the properties of its constituent parts, namely the pyrrole ring, suggest potential applications in this field.

Incorporation into Polymeric Systems and Coatings

Pyrrole itself is the monomer for polypyrrole, a well-known conducting polymer. nih.govyoutube.comresearchgate.net Polypyrrole-based materials are synthesized through chemical or electrochemical polymerization and are of interest for applications where electrical conductivity is desired. nih.govyoutube.comresearchgate.net The N-substituent on the pyrrole ring can influence the properties of the resulting polymer. researchgate.netresearchgate.netmdpi.com Therefore, this compound could potentially be used as a functionalized monomer to create novel polypyrrole derivatives. The cyclopropyl and carboxamide groups could impart specific properties to the polymer, such as altered solubility, mechanical strength, or the ability to coordinate metal ions. The synthesis of azomethine-containing pyrrolo[3,2-b]pyrrole (B15495793) copolymers demonstrates the use of pyrrole-based structures in creating degradable conjugated polymers. nih.gov

Exploration in Electronic and Optoelectronic Materials Research

Conducting polymers, including polypyrrole, are actively researched for their use in electronic and optoelectronic devices. nih.gov These materials can be used in sensors, antistatic coatings, and organic electronic components. The electronic properties of polypyrrole can be tuned by the choice of dopants and by chemical modification of the pyrrole monomer. nih.gov While there is no specific mention of this compound in this context in the search results, its structure suggests it could be a candidate for creating functionalized conducting polymers with tailored electronic or optoelectronic properties.

Role in Catalysis and Ligand Design

The carboxamide group and the nitrogen atom of the pyrrole ring in this compound present potential coordination sites for metal ions, suggesting a possible role in catalysis and ligand design.

Research has shown that pyrrole-based structures can act as effective ligands in metal-catalyzed reactions. For example, pyrrole-2-carboxylic acid, a closely related compound, has been successfully used as a ligand for the copper-catalyzed monoarylation of anilines. nih.gov This indicates that the pyrrole-2-carboxamide moiety could also serve as a ligand for transition metal catalysts. The synthesis of metal complexes with ligands derived from pyrrole-2-carboxaldehyde and amino acids has been reported, and these complexes have been shown to possess antimicrobial activities. ijasrm.com

Furthermore, pyrrole-based ligands have been incorporated into metal complexes for applications in catalysis, such as the ring-opening polymerization of lactide. d-nb.info The design of new tridentate pyrrole-based ligands for transition metal complexes is an active area of research with potential applications in artificial photosynthesis. researchgate.net While direct studies on this compound as a ligand are not prevalent in the provided results, its structure is consistent with that of a bidentate or monodentate ligand, capable of forming stable complexes with various metal ions. The synthesis of Ni(II) and Cd(II) coordination complexes with pyrazole (B372694) amide ligands further supports the potential of related carboxamide structures in coordination chemistry. acs.org

Applications in Chemical Biology as a Research Tool

The this compound core is instrumental in the design of chemical probes for exploring biological systems. The distinct stereoelectronic properties of the cyclopropyl group, coupled with the hydrogen bonding capacity of the amide and pyrrole N-H, allow for the creation of highly specific ligands for biological targets.

The this compound moiety has been incorporated into more complex molecules to investigate and modulate the function of enzymes. The rigid conformation of the cyclopropyl group can enhance binding affinity and metabolic stability, making it a valuable component in the design of chemical probes. nih.gov

One notable example is in the development of inhibitors for p38α mitogen-activated protein (MAP) kinase. A complex derivative containing the N-cyclopropyl-carboxamide functionality, 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f] nih.govbldpharm.comnih.govtriazine-6-carboxamide (BMS-582949), was identified as a highly selective inhibitor. nih.gov The sp2 character of the cyclopropyl group was found to improve the hydrogen-bonding characteristics of the amide NH group. nih.gov X-ray crystallography studies confirmed the binding mode of this compound with p38α, providing detailed insights into the enzyme-ligand interactions at an atomic level. nih.gov

In a different context, the broader pyrrole-2-carboxamide scaffold has been utilized to design inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), a crucial target in Mycobacterium tuberculosis. nih.gov Structure-guided design led to the development of potent inhibitors where the pyrrole-2-carboxamide core occupies a specific pocket (S4) in the binding site. nih.gov Docking studies revealed that the hydrogen atoms of the pyrrole-2-carboxamide are critical for potency, forming key hydrogen bonds with amino acid residues like ASP645 in the active site. nih.gov These studies underscore the importance of the pyrrole-2-carboxamide scaffold in establishing specific interactions with enzyme targets.

Compound/Scaffold Target Enzyme Key Findings Research Utility
BMS-582949 (contains N-cyclopropyl-carboxamide)p38α MAP kinaseThe cyclopropyl group enhances H-bonding of the amide NH. The binding mode was confirmed by X-ray crystallography. nih.govServes as a tool to study the structure and function of p38α MAP kinase.
Pyrrole-2-carboxamide derivativesMycobacterial Membrane Protein Large 3 (MmpL3)The pyrrole-2-carboxamide scaffold occupies the S4 pocket, and its hydrogens are crucial for binding to ASP645. nih.govEnables the investigation of the MmpL3 active site and its role in mycobacterial survival.

While many compounds containing the this compound scaffold are developed with therapeutic goals, their utility as research tools extends to the fundamental study of cellular pathways. By acting as selective inhibitors or modulators of specific proteins within a pathway, these compounds allow researchers to dissect complex biological processes.

For instance, by selectively inhibiting p38α MAP kinase, compounds like BMS-582949 can be used to probe the role of this kinase in various cellular signaling cascades, such as inflammatory responses triggered by lipopolysaccharides (LPS). nih.gov The ability to block a specific node in a signaling network allows for the elucidation of downstream and upstream events, contributing to a more comprehensive understanding of the pathway's architecture and function.

Similarly, the development of MmpL3 inhibitors based on the pyrrole-2-carboxamide scaffold provides chemical tools to investigate the pathway of mycolic acid biosynthesis in mycobacteria. nih.gov The effect of these inhibitors on this pathway can be monitored, for example, through metabolic labeling assays using [14C] acetate. nih.gov This allows for a detailed examination of the biochemical steps involved in the synthesis and transport of mycolic acids, which are essential components of the mycobacterial cell wall.

The structural versatility of the this compound core allows for systematic chemical modifications. These modifications can be used to generate a library of compounds with varying potencies and selectivities. Such a library becomes a powerful toolkit for chemical genetic studies, where different members of a protein family or different nodes in a pathway can be selectively perturbed to understand their specific roles in cellular function.

Pathway of Interest Protein Target Compound/Scaffold Application in Pathway Analysis
Inflammatory Signalingp38α MAP kinaseBMS-582949 (contains N-cyclopropyl-carboxamide)Used to dissect the role of p38α in LPS-induced inflammatory signaling cascades. nih.gov
Mycolic Acid BiosynthesisMycobacterial Membrane Protein Large 3 (MmpL3)Pyrrole-2-carboxamide derivativesEmployed to study the biochemical steps of mycolic acid synthesis and transport in mycobacteria. nih.gov

Future Research Directions and Translational Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of N-Cyclopropyl-1H-pyrrole-2-carboxamide and its derivatives is poised to embrace greener and more efficient methodologies. Traditional synthetic routes for pyrrole-containing compounds are often multi-step processes with limitations such as harsh reaction conditions and the use of hazardous reagents. Modern approaches aim to overcome these challenges by focusing on sustainability, atom economy, and operational simplicity.

One promising avenue is the advancement of the Paal-Knorr synthesis , a classical method for pyrrole (B145914) formation. Recent studies have focused on making this reaction more environmentally friendly by using water as a solvent, employing microwave irradiation to accelerate reaction times, and utilizing heterogeneous catalysts that can be easily recovered and reused. youtube.comyoutube.com For instance, the use of sodium dodecyl sulfate (B86663) in aqueous micellar solutions has been shown to be an efficient and green approach for the synthesis of N-substituted pyrroles. youtube.com

Mechanochemistry , which involves solvent-free reactions conducted by grinding or milling, presents another sustainable alternative. This technique has been successfully applied to the synthesis of various heterocyclic compounds, offering high yields in short reaction times without the need for bulk solvents. rsc.org The application of mechanochemical methods to the synthesis of this compound could significantly reduce the environmental impact of its production.

Furthermore, biocatalysis offers a highly specific and sustainable route to chiral pyrrole derivatives. Enzymes can catalyze reactions with high enantioselectivity under mild conditions, which is particularly important for the synthesis of pharmacologically active compounds. The development of engineered enzymes tailored for the synthesis of N-substituted pyrroles is an active area of research that could lead to more sustainable production methods.

A non-traditional and operationally simple approach for the synthesis of pyrrole carboxamides involves the oxidative amidation of pyrrole carboxaldehydes. This method utilizes catalytic amounts of inexpensive reagents under mild conditions to produce primary, secondary, and tertiary pyrrole carboxamides in good to excellent yields. rsc.org

The following table summarizes some modern synthetic approaches applicable to pyrrole derivatives:

Synthetic ApproachKey FeaturesPotential Advantages for this compound
Green Paal-Knorr Use of water as solvent, microwave irradiation, reusable catalysts. youtube.comyoutube.comReduced solvent waste, energy efficiency, cost-effective.
Mechanochemistry Solvent-free reaction conditions, mechanical activation. rsc.orgElimination of solvent use, rapid reaction rates, high yields.
Biocatalysis Use of enzymes, high stereoselectivity, mild reaction conditions.Access to enantiomerically pure derivatives, environmentally benign.
Oxidative Amidation Use of catalytic amounts of inexpensive reagents, mild conditions. rsc.orgOperational simplicity, good to excellent yields, broad substrate scope.

Advanced Computational Design and Optimization of Pyrrole Carboxamide Derivatives

Computational tools are becoming indispensable in the rational design and optimization of novel bioactive molecules. For this compound derivatives, techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping can accelerate the discovery of compounds with enhanced properties.

QSAR studies are instrumental in identifying the key molecular features that govern the biological activity of a series of compounds. For pyrrole carboxamide derivatives, QSAR models can elucidate how substitutions on the pyrrole ring and the nature of the N-substituent influence their therapeutic effects. rsc.orgnih.gov This information is crucial for designing new derivatives with improved potency and selectivity.

Molecular docking simulations provide insights into the binding interactions between a ligand and its biological target at the atomic level. By docking this compound and its virtual derivatives into the active site of a target protein, researchers can predict their binding affinity and orientation. acs.orgacs.org This structure-guided approach helps in prioritizing candidates for synthesis and biological testing, thereby saving time and resources. For example, docking studies of pyrrole-2-carboxamide derivatives as inhibitors of mycobacterial membrane protein Large 3 (MmpL3) have revealed the importance of hydrogen bonding and hydrophobic interactions for potent anti-tuberculosis activity. acs.orgacs.org

Pharmacophore modeling focuses on the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for a series of active pyrrole carboxamides can be used to screen large virtual libraries of compounds to identify novel scaffolds that fit the model and are likely to be active. acs.orgacs.org

The integration of these computational methods allows for the systematic exploration of the chemical space around the this compound scaffold. This in silico optimization process can lead to the identification of derivatives with improved pharmacokinetic profiles, reduced off-target effects, and enhanced efficacy.

Exploration of Novel and Niche Applications beyond Current Scope

The unique structural features of this compound, namely the aromatic pyrrole ring, the carboxamide linker, and the strained cyclopropyl (B3062369) group, suggest a broad potential for diverse applications beyond those currently established for similar scaffolds. While pyrrole derivatives are well-known for their roles in medicinal chemistry, including as antimicrobial and anticancer agents, future research could unveil novel and niche applications. nih.govmdpi.com

In the realm of materials science , the pyrrole moiety is a building block for conducting polymers and organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could be exploited to create novel materials with tailored electronic and photophysical properties. For instance, pyrrole-fused dicorannulene has been shown to be a highly luminescent material. acs.org

Furthermore, the ability of the pyrrole-2-carboxamide scaffold to act as a DNA minor-groove binder opens up possibilities in the development of gene-targeted therapies and diagnostic agents . youtube.com By modifying the substituents, it may be possible to achieve sequence-specific DNA recognition.

The exploration of this compound and its derivatives as agrochemicals represents another potential niche application. The structural motifs present in this compound are found in some herbicides and fungicides.

A summary of potential novel and niche application areas is provided in the table below:

Application AreaRationalePotential Impact
Medicinal Chemistry The cyclopropyl group can enhance potency and metabolic stability. rsc.orgDevelopment of new drugs with improved therapeutic profiles.
Materials Science The pyrrole core is a key component of conducting polymers and fluorescent materials. acs.orgCreation of novel electronic and optical materials.
Gene-Targeted Agents The pyrrole-2-carboxamide scaffold can bind to the DNA minor groove. youtube.comDevelopment of new diagnostic and therapeutic tools for genetic diseases.
Agrochemicals Structural similarities to existing herbicides and fungicides.Discovery of new and effective crop protection agents.

Integration with High-Throughput Screening for Chemical Space Exploration

To fully unlock the potential of the this compound scaffold, a systematic exploration of its chemical space is necessary. High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large numbers of compounds against a specific biological target. mdpi.com By integrating HTS with combinatorial chemistry, vast libraries of this compound derivatives can be synthesized and screened to identify hit compounds with desired activities.

A particularly innovative approach is the use of DNA-Encoded Libraries (DEL) . In this technology, each compound in a library is tagged with a unique DNA barcode. This allows for the screening of billions of compounds simultaneously in a single tube. youtube.comyoutube.com After incubation with a target protein, the bound compounds can be identified by sequencing their DNA tags. This method is highly efficient and can dramatically accelerate the initial stages of drug discovery. The application of DEL technology to pyrrole-2-carboxamide libraries would enable an unprecedented exploration of the chemical space around this scaffold.

The data generated from HTS and DEL screening can then be used to inform the computational design of the next generation of derivatives, creating a powerful iterative cycle of design, synthesis, and testing. This integrated approach will be crucial for mapping the structure-activity relationships of this compound derivatives and for identifying lead compounds for a wide range of applications.

The combination of these advanced research and development strategies promises to unveil the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Cyclopropyl-1H-pyrrole-2-carboxamide derivatives in academic settings?

  • Methodology : Derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, cyclopropylamine reacts with activated pyrrole intermediates (e.g., 3-formyl or 3-methyl-4-substituted pyrroles) under mild conditions. Yields range from 32% to 38% depending on substituents and reaction optimization .
  • Key Steps :

  • Use of anhydrous solvents (DMSO, CDCl₃) and catalysts.
  • Purification via column chromatography or recrystallization.
  • Characterization by ¹H NMR, ESI-MS, and HPLC for purity validation.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Core Techniques :

  • ¹H NMR : Assigns proton environments (e.g., δ 11.55 ppm for NH in DMSO-d₆ ).
  • ESI-MS : Confirms molecular ion peaks (e.g., m/z 348.1 for [M+1]⁺ ).
  • HPLC/LCMS : Validates purity (>93% ).
    • Advanced Add-ons :
  • X-ray crystallography (for unambiguous structural confirmation; see SHELX refinement protocols ).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Case Study : Discrepancies in NH proton chemical shifts (e.g., δ 11.55 ppm in DMSO vs. δ 9.23 ppm in CDCl₃ ) may arise from solvent polarity or hydrogen bonding.
  • Strategies :

  • Compare with analogous compounds (e.g., N-methyl derivatives ).
  • Perform variable-temperature NMR to assess dynamic effects.
  • Use computational tools (DFT calculations) to predict shifts .

Q. What strategies optimize low yields in synthesizing this compound derivatives?

  • Critical Factors :

  • Reaction Conditions : Elevated temperatures (80–100°C) improve cyclopropane ring stability .
  • Catalysts : Use Pd-mediated coupling for trifluoromethylpyridine intermediates .
  • Purification : Optimize gradient elution in HPLC to isolate polar byproducts .
    • Data-Driven Example : Increasing cyclopropylamine stoichiometry from 1.2 to 2.0 equivalents raised yields from 32% to 38% .

Q. How does the cyclopropyl group influence the compound’s reactivity and bioactivity?

  • Reactivity : The strained cyclopropane ring enhances electrophilicity at the carboxamide group, facilitating nucleophilic attacks (e.g., hydrolysis or enzyme binding ).
  • Bioactivity : Derivatives with trifluoromethylpyridine substituents show enhanced enzyme inhibition (e.g., kinase targets) due to lipophilic and electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.